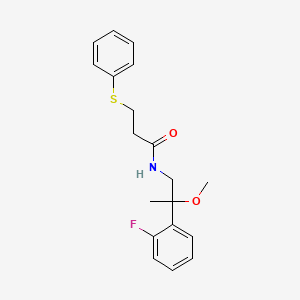
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several interesting substructures, including a thiophene, a pyridine, and a furan ring. These are all heterocyclic aromatic compounds, which are often found in various biologically active molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide have been studied for their potential as antiprotozoal agents. Ismail et al. (2004) synthesized a series of compounds, including derivatives of furan-2-carboxamide, that demonstrated strong DNA affinities and significant in vitro activity against protozoal infections like Trypanosoma and Plasmodium species (Ismail et al., 2004).
Synthesis and Reactivity Studies
Studies by El’chaninov and Aleksandrov (2017) involved synthesizing and examining the properties of compounds related to furan-2-carboxamide. Their work focuses on the synthesis and reactivity of these compounds, providing valuable insights into the chemistry of similar compounds (El’chaninov & Aleksandrov, 2017).
Histone Deacetylase Inhibition
Zhou et al. (2008) described the synthesis and biological evaluation of a compound with structural similarities to furan-2-carboxamide, which acts as a histone deacetylase inhibitor. This compound shows promise in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structurally related to furan-2-carboxamide. This tracer aids in imaging neuroinflammation and could be valuable in studying neuropsychiatric disorders (Horti et al., 2019).
Antimicrobial Activity
Hamed et al. (2020) synthesized Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, including furan-2-carboxamide, and evaluated their antimicrobial activity. These compounds showed potential in combating various bacterial and fungal infections (Hamed et al., 2020).
Antidepressant and Nootropic Agents
Thomas et al. (2016) explored the synthesis and pharmacological activity of compounds including pyridine-4-carboxamides, revealing their potential as antidepressant and nootropic agents (Thomas et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been found to participate in various biochemical pathways . For instance, they can be involved in the formation of carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds or substances .
Future Directions
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-3-1-7-19-13)17-10-11-5-6-16-12(9-11)14-4-2-8-20-14/h1-9H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQOHPJTLMIQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

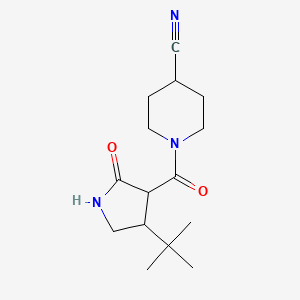
![3-butyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2378333.png)
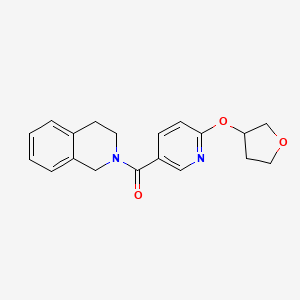
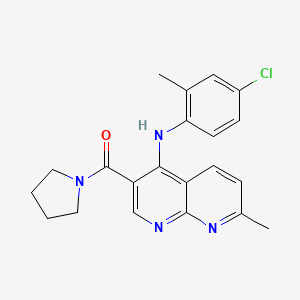
![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)
![3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2378342.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2378343.png)
![6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378344.png)
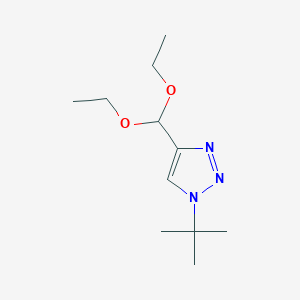

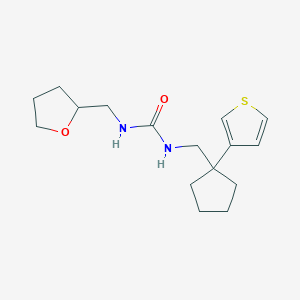
![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)

